2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClN and a molecular weight of 248.55 g/mol It is a cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropane derivative with a bromophenyl halide under specific conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride may involve bulk manufacturing processes that ensure high purity and yield. These processes often include the use of advanced synthesis techniques and purification methods to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Scientific Research Applications
2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various biological molecules, potentially affecting their function and activity. The cyclopropane ring may also play a role in the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride include:
- 2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
- 2-(3,4-Difluorophenyl)cyclopropanamine
- 2-(4-Trifluoromethylphenyl)cyclopropanamine hydrochloride
Uniqueness
The unique arrangement of the bromophenyl group on the cyclopropane ring can lead to distinct interactions and properties compared to other substituted cyclopropane derivatives .
Properties
IUPAC Name |
2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPFGIOAIWJVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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